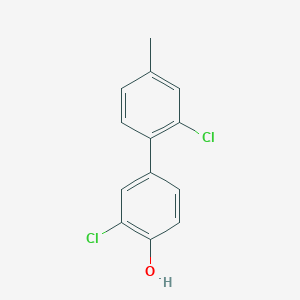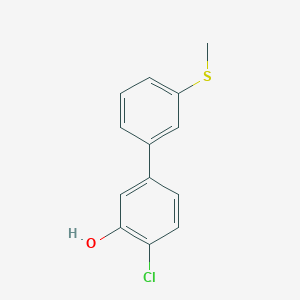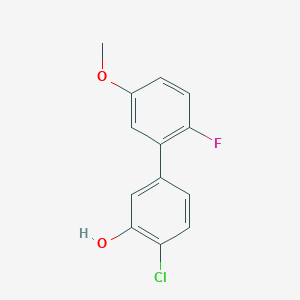
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% (2C4CM95) is an organic compound with a molecular formula of C9H8Cl2O. It is a white crystalline solid with a melting point of 152-154°C and a boiling point of 306-308°C. 2C4CM95 is an aryl halide, which is a type of halogenated aromatic compound. It is used in various synthetic processes, such as the synthesis of dyes, pharmaceuticals, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of a variety of organic compounds, such as heterocycles, amines, and nitriles. In addition, it is used in the synthesis of polymers, such as polyurethanes and polyesters.
Wirkmechanismus
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% is a halogenated aromatic compound and is used in various synthetic processes. The halogenation reaction involves the substitution of a hydrogen atom by a halogen atom. This reaction is catalyzed by a halogenating agent, such as a Lewis acid or a halide ion. The reaction is exothermic and proceeds via a radical mechanism.
Biochemical and Physiological Effects
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% is an aryl halide and is used in various synthetic processes. It is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, it has been shown to inhibit the enzyme 5-alpha-reductase, which is involved in the conversion of testosterone to dihydrotestosterone.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% is an aryl halide and is used in various synthetic processes. The advantages of using 2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% in laboratory experiments include its low cost and ease of synthesis. In addition, it has a wide range of applications in scientific research. The main limitation of using 2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% in laboratory experiments is that it is a hazardous material and must be handled with care.
Zukünftige Richtungen
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% is an aryl halide and is used in various synthetic processes. The future directions for 2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% include the development of new synthetic methods for its synthesis, the development of new applications for its use in scientific research, and the exploration of its biochemical and physiological effects. In addition, further research is needed to investigate the potential toxicity of 2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% and to develop methods to mitigate its hazardous effects.
Synthesemethoden
2-Chloro-4-(2-chloro-4-methylphenyl)phenol, 95% is synthesized by the reaction of 2-chloro-4-methylphenol and chlorine. This reaction is carried out in a solvent such as dichloromethane or toluene. The reaction is carried out at a temperature of 80-90°C and a pressure of 1-2 bar. The reaction is complete after 24 hours.
Eigenschaften
IUPAC Name |
2-chloro-4-(2-chloro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-2-4-10(11(14)6-8)9-3-5-13(16)12(15)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQLZGIBRYIZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685994 |
Source


|
| Record name | 2',3-Dichloro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-chloro-4-methylphenyl)phenol | |
CAS RN |
1262000-86-1 |
Source


|
| Record name | 2',3-Dichloro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














